Neridronate sodium

Descripción

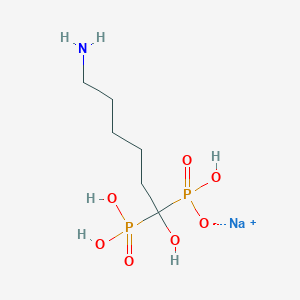

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYULJPRWPTMTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80729-79-9 | |

| Record name | Neridronate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERIDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Interplay of Neridronate Sodium and Osteoclasts: A Technical Guide to its Mechanism of Action

Introduction: Targeting the Cellular Engine of Bone Resorption

Neridronate sodium, a potent nitrogen-containing bisphosphonate, represents a significant therapeutic intervention in the management of bone disorders characterized by excessive osteoclast activity, such as Paget's disease of bone, osteogenesis imperfecta, and osteoporosis.[1][2] This guide provides a detailed technical exploration of the core mechanism by which neridronate exerts its profound effects on osteoclasts, the primary cells responsible for bone resorption. Our focus will be on the molecular cascade initiated by neridronate, from its initial interaction with bone mineral to the downstream consequences for osteoclast function, survival, and the intricate signaling pathways that govern these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of neridronate's biological activity.

I. The Foundational Principle: Selective Uptake and Intracellular Accumulation

The efficacy of neridronate, like other bisphosphonates, is fundamentally linked to its high affinity for hydroxyapatite, the principal mineral component of bone.[3] This chemical attraction ensures that neridronate preferentially localizes and concentrates at sites of active bone remodeling, where osteoclasts are actively resorbing bone.[3] During the process of bone resorption, osteoclasts internalize the bone matrix, and with it, the bound neridronate. This targeted delivery mechanism allows for high intracellular concentrations of the drug specifically within the cells it is designed to inhibit.

II. The Core Molecular Target: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Once inside the osteoclast, neridronate's primary molecular target is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This pathway is crucial for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] Neridronate, through its nitrogen-containing side chain, potently and specifically inhibits FPPS, leading to a depletion of these essential isoprenoid lipids.[6] The inhibitory concentration (IC50) of neridronate for human FPPS has been reported to be in the nanomolar range, highlighting its potency.[7]

Visualizing the Neridronate-Induced Disruption of the Mevalonate Pathway

Caption: Neridronate inhibits FPPS, blocking FPP and GGPP synthesis.

III. The Ripple Effect: Disruption of Protein Prenylation and Small GTPase Function

The depletion of FPP and GGPP has profound consequences for the post-translational modification of a class of signaling proteins known as small GTP-binding proteins (GTPases), including Ras, Rho, Rac, and Rab.[5] These proteins act as molecular switches in a multitude of cellular processes and require the covalent attachment of isoprenoid lipids (a process called prenylation) to their C-terminal ends for proper membrane localization and function.

By inhibiting the synthesis of FPP and GGPP, neridronate effectively blocks the prenylation of these small GTPases.[5] This leads to an accumulation of unprenylated, cytosolic, and functionally inactive GTPases. The disruption of small GTPase signaling cascades is the central mechanism through which neridronate exerts its anti-resorptive effects.

IV. Cellular Consequences of Neridronate Action on Osteoclasts

The functional impairment of small GTPases triggers a cascade of events within the osteoclast, ultimately leading to a cessation of bone resorption and cell death.

A. Disruption of the Cytoskeleton and Ruffled Border Formation

The Rho family of GTPases (Rho, Rac, and Cdc42) are critical regulators of the actin cytoskeleton. In osteoclasts, these proteins are essential for the formation and maintenance of the actin ring, a specialized adhesion structure that seals off the resorption lacuna, and the subsequent formation of the ruffled border, the highly folded membrane responsible for acid and enzyme secretion. Neridronate-induced inhibition of Rho GTPase prenylation leads to the disorganization and eventual degradation of the actin ring, rendering the osteoclast incapable of forming a functional ruffled border and resorbing bone.[1]

B. Induction of Apoptosis

The disruption of the mevalonate pathway and the subsequent loss of prenylated proteins, particularly those in the Ras family, triggers the intrinsic apoptotic pathway in osteoclasts.[4] This programmed cell death is characterized by caspase activation, leading to the cleavage of key cellular proteins and the orderly dismantling of the cell. While apoptosis is a significant contributor to the reduction in osteoclast numbers, it's important to note that the inhibition of bone resorption by nitrogen-containing bisphosphonates can occur at concentrations lower than those required to induce apoptosis.

V. Investigating the Effects of Neridronate: Experimental Protocols

A thorough understanding of neridronate's mechanism of action relies on robust in vitro and in vivo experimental models. The following are key experimental protocols for researchers investigating the effects of neridronate and other bisphosphonates on osteoclasts.

A. In Vitro Osteoclast Differentiation Assay

This assay is fundamental for studying the effects of neridronate on the formation of mature, multinucleated osteoclasts from their precursor cells.

Protocol:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is a commonly used and reliable model for osteoclast differentiation.[8][9] Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Induction of Differentiation: Seed RAW 264.7 cells at a density of 2.5 x 10^4 cells/cm^2 in a 96-well plate.[9] Induce differentiation by adding Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to the culture medium at a concentration of 30-50 ng/mL.[8]

-

Neridronate Treatment: Treat the cells with varying concentrations of this compound throughout the differentiation period (typically 5-7 days).

-

Assessment of Differentiation: After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are quantified as mature osteoclasts.

B. Bone Resorption (Pit) Assay

This assay directly measures the functional capacity of osteoclasts to resorb bone or a bone-mimicking substrate.

Protocol:

-

Substrate Preparation: Use commercially available bone slices or prepare calcium phosphate-coated multi-well plates.[10][11]

-

Osteoclast Seeding: Differentiate osteoclasts directly on the resorption substrate as described above, or seed mature osteoclasts onto the substrate.

-

Neridronate Treatment: Treat the osteoclast cultures with neridronate at various concentrations.

-

Quantification of Resorption: After a suitable culture period (typically 7-14 days), remove the cells and visualize the resorption pits.[12] For bone slices, pits can be stained with toluidine blue and imaged using light microscopy.[10] For calcium phosphate coatings, the resorbed areas can be visualized and quantified using techniques like Von Kossa staining.[13] The total area of resorption is then quantified using image analysis software.

C. Osteoclast Apoptosis Assays

These assays are crucial for determining the extent to which neridronate induces programmed cell death in osteoclasts.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This method detects the DNA fragmentation that is a characteristic of late-stage apoptosis.[14] Protocol:

-

Culture and treat osteoclasts with neridronate as described previously.

-

Fix and permeabilize the cells.

-

Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

-

Visualize the labeled apoptotic nuclei using fluorescence microscopy.[15]

-

-

Caspase Activity Assay: This assay measures the activity of caspases, the key executioner enzymes of apoptosis.[16] Protocol:

D. Visualization of the Actin Cytoskeleton

This technique allows for the direct observation of neridronate's disruptive effects on the osteoclast actin ring.

Protocol:

-

Culture osteoclasts on glass coverslips and treat with neridronate.

-

Fix and permeabilize the cells.

-

Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-TRITC).[19][20]

-

Visualize the actin cytoskeleton using fluorescence microscopy. In healthy osteoclasts, a distinct, well-organized actin ring will be visible at the cell periphery. In neridronate-treated cells, this structure will appear disorganized or absent.[1]

E. In Vitro Prenylation Assay

This assay provides direct evidence of neridronate's ability to inhibit protein prenylation.

Protocol:

-

Treat cells (e.g., J774 macrophages, which are a good model for studying prenylation) with neridronate to induce the accumulation of unprenylated proteins.[21][22]

-

Prepare cell lysates.

-

Incubate the lysates with recombinant geranylgeranyltransferase and a biotinylated geranyl pyrophosphate analog.[23][24]

-

Unprenylated proteins in the lysate will become biotinylated.

-

Detect the biotinylated (formerly unprenylated) proteins by Western blotting using streptavidin-HRP. An increase in the biotin signal in neridronate-treated cells indicates an inhibition of in vivo prenylation.

Experimental Workflow for Assessing Neridronate's Effect on Osteoclasts

Caption: A typical workflow for studying neridronate's effects.

VI. Beyond Osteoclasts: Potential Effects on Osteoblasts

While the primary mechanism of neridronate is the inhibition of osteoclasts, some evidence suggests potential effects on osteoblasts, the cells responsible for bone formation. In vitro studies have shown that neridronate can enhance the differentiation of human osteoblasts and promote the formation of mineralized nodules, suggesting a potential anabolic effect.[25][26] However, the clinical significance of these findings and the precise molecular mechanisms involved require further investigation.

VII. Quantitative Insights into Neridronate's Efficacy

The clinical efficacy of neridronate is supported by quantitative data from both preclinical and clinical studies.

| Parameter | Finding | Reference |

| IC50 for human FPPS | Nanomolar range | [7] |

| Effect on Bone Mineral Density (BMD) in Osteoporosis | Significant increases in lumbar spine and femoral neck BMD. | [3] |

| Effect on Bone Turnover Markers | Significant decreases in serum C-telopeptide of type I collagen (sCTX) and bone alkaline phosphatase (bALP). | [27][28] |

| In Vitro Effect on Osteoblast Mineralization | Dose-dependent increase in mineralized nodule formation. | [25] |

VIII. Conclusion: A Multi-faceted Inhibitor of Bone Resorption

This compound's mechanism of action on osteoclasts is a well-defined and potent process centered on the inhibition of Farnesyl Pyrophosphate Synthase. This targeted disruption of the mevalonate pathway leads to a cascade of events, including the impairment of small GTPase function, cytoskeletal disorganization, and the induction of apoptosis. This multi-pronged attack on osteoclast function and survival underlies neridronate's clinical efficacy in treating a range of bone disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and deeper understanding of this important therapeutic agent and the development of novel anti-resorptive therapies.

References

Sources

- 1. crps-treatment.com [crps-treatment.com]

- 2. The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of neridronate: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benign Evolution of Complex Regional Pain Syndrome (CRPS) Type 1 in Patients Treated with Intravenous Neridronate: A Single-Center Real-Life Experience [mdpi.com]

- 5. sketchviz.com [sketchviz.com]

- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 14. clyte.tech [clyte.tech]

- 15. Combined TUNEL and TRAP methods suggest that apoptotic bone cells are inside vacuoles of alveolar bone osteoclasts in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. mpbio.com [mpbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Phalloidin staining protocol | Abcam [abcam.com]

- 21. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Long-term effects of neridronate on human osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 28. researchgate.net [researchgate.net]

Neridronate Sodium: A Deep Dive into its Molecular Architecture and Therapeutic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neridronate sodium, a potent nitrogen-containing bisphosphonate, has carved a significant niche in the therapeutic landscape of bone metabolism disorders.[1][2] Initially developed for Paget's disease of bone and osteogenesis imperfecta, its clinical applications have expanded to include complex regional pain syndrome (CRPS), underscoring its multifaceted pharmacological profile.[1][2] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a granular understanding of this compound's molecular structure, its intricate mechanism of action, and the experimental methodologies used to characterize its profound effects on bone biology.

Molecular Structure and Physicochemical Properties

This compound, the monosodium salt of neridronic acid, is chemically designated as sodium (6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate. Its molecular structure is characterized by a P-C-P backbone, a hallmark of bisphosphonates, which confers high affinity for the hydroxyapatite matrix of bone. The presence of a nitrogen atom within the hexyl amino side chain is a critical determinant of its high potency as an inhibitor of bone resorption.

| Property | Value | Source |

| IUPAC Name | sodium (6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | PubChem |

| CAS Number | 79778-41-9 (neridronic acid) | PubChem |

| Molecular Formula | C₆H₁₆NNaO₇P₂ | PubChem |

| Molecular Weight | 299.13 g/mol | PubChem |

| Appearance | White solid | ECHEMI |

| Melting Point | 247-249 °C | ECHEMI |

| Water Solubility | 8 mg/mL | ECHEMI |

The synthesis of neridronate typically involves the reaction of 6-aminohexanoic acid with phosphorous acid and phosphorus trichloride. This process yields the core bisphosphonate structure, which is then converted to its sodium salt.

Mechanism of Action: A Multi-pronged Assault on Osteoclast Function

The therapeutic efficacy of this compound is rooted in its potent inhibition of osteoclast-mediated bone resorption. This is achieved through a targeted disruption of the mevalonate pathway, a critical metabolic cascade for osteoclast function and survival.[3]

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of neridronate is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4] By binding to the active site of FPPS, neridronate prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, such as Ras, Rho, and Rac. The inhibition of FPPS by neridronate has been quantified, with a reported initial IC50 value of 2,427 nM.[5]

Downstream Effects on Osteoclast Biology

The disruption of protein prenylation has profound consequences for osteoclast function:

-

Cytoskeletal Disorganization: The proper functioning of the osteoclast cytoskeleton, particularly the formation of the ruffled border essential for bone resorption, is dependent on prenylated proteins. Inhibition of this process leads to a loss of the osteoclast's resorptive capacity.

-

Induction of Apoptosis: The disruption of intracellular signaling pathways due to the lack of functional small GTPases triggers programmed cell death (apoptosis) in osteoclasts.[3]

-

Inhibition of Osteoclast Recruitment and Differentiation: While the primary effect is on mature osteoclasts, there is evidence to suggest that bisphosphonates can also interfere with the differentiation of osteoclast precursors.

Caption: this compound's mechanism of action in osteoclasts.

Anti-Inflammatory Properties

Beyond its direct effects on osteoclasts, this compound exhibits anti-inflammatory properties, which are particularly relevant in the context of CRPS.[1][3] The precise mechanisms are still under investigation but are thought to involve the modulation of pro-inflammatory cytokine production and other inflammatory mediators.[3]

Pharmacokinetics: Targeting the Bone Microenvironment

The pharmacokinetic profile of this compound is characterized by its rapid clearance from plasma and high affinity for bone tissue.[3]

-

Absorption: Oral bioavailability of bisphosphonates is generally low.[1]

-

Distribution: Following intravenous administration, neridronate is rapidly distributed to the bone. Its strong binding to hydroxyapatite results in a long skeletal retention time, contributing to its prolonged therapeutic effect.[3][6]

-

Metabolism: Bisphosphonates are not metabolized.

-

Excretion: The fraction of neridronate that does not bind to bone is primarily excreted unchanged by the kidneys.[6]

The long half-life of bisphosphonates in the bone is a critical aspect of their pharmacology, allowing for intermittent dosing regimens.[3]

Pharmacological Activity and Clinical Efficacy

This compound has demonstrated significant clinical efficacy in a range of bone disorders.

Osteogenesis Imperfecta (OI)

In patients with OI, a genetic disorder characterized by brittle bones, neridronate has been shown to increase bone mineral density (BMD) and reduce fracture rates.[1]

Paget's Disease of Bone

Neridronate is effective in suppressing the excessive and disorganized bone remodeling characteristic of Paget's disease.[1] It leads to a reduction in bone pain and normalization of biochemical markers of bone turnover, such as serum alkaline phosphatase.

Complex Regional Pain Syndrome (CRPS)

Randomized controlled trials have demonstrated the efficacy of neridronate in reducing pain and improving function in patients with CRPS type I.[6] This effect is attributed to both its anti-resorptive and anti-inflammatory actions.

| Indication | Key Efficacy Endpoints |

| Osteogenesis Imperfecta | Increased Bone Mineral Density, Reduced Fracture Incidence |

| Paget's Disease of Bone | Normalization of Alkaline Phosphatase, Reduction in Bone Pain |

| Complex Regional Pain Syndrome (CRPS) | Significant Reduction in Pain Scores, Improvement in Limb Function |

Experimental Protocols for Activity Assessment

The preclinical and clinical evaluation of this compound relies on a variety of in vitro and in vivo models.

In Vitro Osteoclast Resorption Assay (Pit Assay)

This assay is fundamental for assessing the direct inhibitory effect of neridronate on osteoclast function.

Step-by-Step Methodology:

-

Preparation of Osteoclast Precursors: Isolate bone marrow cells from mice or rats and culture them in the presence of macrophage colony-stimulating factor (M-CSF) to generate osteoclast precursors.[7]

-

Osteoclast Differentiation: Plate the precursors on bone slices or a calcium phosphate-coated surface and culture in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature osteoclasts.[8][9]

-

Treatment with Neridronate: Introduce varying concentrations of this compound to the osteoclast cultures.

-

Assessment of Resorption: After a defined incubation period, remove the osteoclasts and visualize the resorption pits on the bone slices or coated plates using staining methods such as toluidine blue or by scanning electron microscopy.[7][10]

-

Quantification: Quantify the resorbed area using image analysis software.[9]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Neridronic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-term efficacy and safety of neridronate treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 9. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the In Vitro Effects of Neridronate Sodium on Bone Resorption

Introduction: Unraveling the Anti-Resorptive Properties of Neridronate

Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1] Its efficacy in the treatment of bone disorders characterized by excessive bone turnover, such as Paget's disease and osteogenesis imperfecta, is well-established.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro effects of neridronate sodium on bone resorption. We will delve into its molecular mechanism of action, provide detailed protocols for key in vitro assays, present quantitative data on its cellular effects, and explore its impact on various bone cell types. This guide is designed to be a practical resource for designing and executing in vitro studies to evaluate the anti-resorptive potential of neridronate and other bisphosphonates.

Molecular Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The primary molecular target of neridronate is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification of small GTP-binding proteins like Ras, Rho, and Rac.[4][5] This modification, known as prenylation, involves the attachment of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to these proteins, enabling their localization to the cell membrane and their participation in vital cellular signaling cascades.[5]

By inhibiting FPPS, neridronate disrupts the synthesis of FPP and GGPP.[3] This leads to a lack of prenylation of small GTPases in osteoclasts, the primary cells responsible for bone resorption.[2][6] The consequences of this are twofold:

-

Disruption of Osteoclast Function: Unprenylated GTPases are unable to anchor to the cell membrane and participate in the signaling pathways that control the formation of the ruffled border, a specialized membrane structure essential for bone resorption. This leads to a loss of osteoclast activity.

-

Induction of Osteoclast Apoptosis: The disruption of GTPase signaling also triggers programmed cell death, or apoptosis, in osteoclasts.[2][7] This reduction in the number of viable osteoclasts further contributes to the overall decrease in bone resorption.[7]

The high affinity of neridronate for hydroxyapatite, the mineral component of bone, ensures its targeted delivery to sites of active bone remodeling where it is readily taken up by osteoclasts.[2]

Signaling Pathway of Neridronate Action

The following diagram illustrates the molecular cascade initiated by neridronate in osteoclasts.

Caption: Neridronate inhibits FPPS, blocking the mevalonate pathway and protein prenylation, which leads to osteoclast apoptosis and reduced bone resorption.

In Vitro Experimental Workflows

To assess the anti-resorptive effects of neridronate in a laboratory setting, a series of well-defined in vitro assays are employed. These assays allow for the direct evaluation of neridronate's impact on osteoclast differentiation, function, and viability.

Experimental Workflow Overview

The following diagram outlines the typical workflow for in vitro studies of neridronate.

Caption: Workflow for in vitro evaluation of neridronate on osteoclast differentiation and function.

Detailed Experimental Protocols

Protocol 2.1: Osteoclast Differentiation from RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying osteoclastogenesis.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Differentiation: After overnight incubation, replace the medium with fresh medium containing 50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

-

Neridronate Treatment: Simultaneously, add varying concentrations of this compound to the culture medium. A typical concentration range to test would be from 10⁻⁸ M to 10⁻⁵ M.

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and neridronate every 2 days.

-

Assessment: After the culture period, the cells are ready for assessment using TRAP staining, resorption pit assays, or other functional assays.

Protocol 2.2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme of osteoclasts, and its staining is a standard method for their identification and quantification.

-

Fixation: Gently wash the cells with PBS and fix with a solution of 10% formalin for 5 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with a solution of ethanol:acetone (50:50 v/v) for 1 minute.

-

Staining: Incubate the cells with a TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in an acetate buffer, pH 5.0, with 50 mM sodium tartrate) for 30 minutes at 37°C.

-

Washing and Counterstaining: Wash the cells with distilled water. A counterstain, such as hematoxylin or methyl green, can be used to visualize the nuclei.

-

Visualization: TRAP-positive multinucleated cells (osteoclasts) will appear red/purple. These can be visualized and counted using a light microscope.

Protocol 2.3: In Vitro Bone Resorption (Pit) Assay

This assay directly measures the resorptive activity of osteoclasts.

-

Substrate Preparation: Use commercially available calcium phosphate-coated plates or prepare them in-house.

-

Cell Seeding and Differentiation: Seed and differentiate osteoclast precursors (e.g., RAW 264.7 or primary cells) directly on the calcium phosphate-coated surface in the presence of varying concentrations of neridronate, as described in Protocol 2.1.

-

Cell Removal: After 7-10 days of culture, remove the cells from the plate using a 10% bleach solution.

-

Staining of Resorption Pits: Wash the plates with deionized water and stain the resorption pits with 5% silver nitrate (von Kossa staining) or toluidine blue.[8][9][10]

-

Quantification: Visualize the resorption pits using a light microscope. The resorbed area can be quantified using image analysis software such as ImageJ.[8][9]

Protocol 2.4: Quantification of Resorption Pits using ImageJ

-

Image Acquisition: Capture brightfield images of the stained resorption pits.

-

Image Processing: Open the images in ImageJ. Convert the images to 8-bit grayscale.

-

Thresholding: Use the thresholding tool to segment the resorption pits from the background.

-

Particle Analysis: Use the "Analyze Particles" function to measure the area of the resorbed pits. Set appropriate size and circularity parameters to exclude artifacts.

-

Data Collection: The software will provide the total resorbed area and the number of pits for each experimental condition.

Quantitative Effects of Neridronate on Bone Cells

The in vitro effects of neridronate can be quantified to determine its potency and efficacy.

Table 1: In Vitro Potency of Neridronate and its Effects on Osteoblasts

| Parameter | Cell Type/System | Neridronate Concentration | Observed Effect | Reference |

| IC₅₀ for FPPS Inhibition | Human recombinant FPPS | 1,052 - 2,427 nM (initial IC₅₀ for aliphatic R² side chain NBPs) | Inhibition of enzyme activity | [11] |

| Alkaline Phosphatase (ALKP) Activity | Human Osteoblasts | 10⁻⁸ M | +50% increase after 10 days | [12] |

| Mineralized Nodule Formation | Human Osteoblasts | 10⁻⁸ M | +48% increase after 20 days | [12] |

| Cell Viability/Proliferation | Human Osteoblasts | ≤ 10⁻⁵ M | No negative effect after 20 days | [12] |

| Effect on Bone Turnover Markers (Clinical) | Post-transplant patients | 25 mg i.m./month | Significant decrease in beta-cross-laps | [13][14] |

| Effect on Bone Turnover Markers (Clinical) | Patients with Thalassemia | N/A | Reduction in serum C-telopeptide of type 1 collagen (CTX-s) | [15] |

Note: While some data is from clinical studies, it provides a valuable reference for the expected biological response to neridronate.

Effects of Neridronate on Osteoblasts

While the primary target of neridronate is the osteoclast, in vitro studies have shown that it can also have direct effects on osteoblasts, the cells responsible for bone formation. Interestingly, at therapeutic concentrations, neridronate does not appear to have a negative impact on osteoblast viability and proliferation.[12] In fact, some studies suggest that neridronate may even enhance osteoblast differentiation and maturation.

One study on human osteoblastic cell cultures demonstrated that prolonged exposure to neridronate at a concentration of 10⁻⁸ M led to a significant increase in alkaline phosphatase activity and the formation of mineralized nodules, both of which are markers of mature, bone-forming osteoblasts.[12] This suggests that neridronate, in addition to its potent anti-resorptive effects, may also have a modest anabolic effect on bone. However, at higher concentrations, neridronate has been shown to have a toxic effect on osteoblasts.[16]

Conclusion: A Multifaceted Inhibitor of Bone Resorption

This compound is a powerful inhibitor of osteoclast-mediated bone resorption with a well-defined molecular mechanism of action centered on the inhibition of farnesyl pyrophosphate synthase. The in vitro assays detailed in this guide provide a robust framework for researchers to investigate the anti-resorptive properties of neridronate and other bisphosphonates. The evidence suggests that neridronate's therapeutic efficacy stems from its ability to disrupt osteoclast function, induce osteoclast apoptosis, and potentially enhance osteoblast activity. This multifaceted profile makes it a valuable tool in the management of various bone disorders. Further in vitro research will continue to elucidate the full spectrum of its cellular and molecular effects, paving the way for the development of even more targeted and effective therapies for bone diseases.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]

-

A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022-06-16). J Vis Exp. [Link]

-

The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. (2022-06-22). National Institutes of Health. [Link]

-

A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - JoVE. (2022-06-16). [Link]

-

Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases. (n.d.). PubMed. [Link]

-

Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras. (n.d.). PubMed. [Link]

-

IC 50 values analysis of neridronate (4) and molecule (19) (NE97220)... - ResearchGate. (n.d.). [Link]

-

Values of IC 50 for inhibition of human FPP synthase in vitro by nitrogen-containing bisphosphonates - ResearchGate. (n.d.). [Link]

-

Inhibition of Protein Prenylation by Bisphosphonates Causes Sustained Activation of Rac, Cdc42, and Rho GTPases | Request PDF - ResearchGate. (2025-08-06). [Link]

-

A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2025-11-10). Semantics Scholar. [Link]

-

The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - NIH. (n.d.). [Link]

-

Neridronate Treatment for CRPS/RSD. (n.d.). [Link]

-

IC 50 Values for the Inhibition of Recombinant Human Farnesyl Diphosphate Synthase In Vitro a - ResearchGate. (n.d.). [Link]

-

The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - MDPI. (2022-06-22). [Link]

-

Clinical development of neridronate: potential for new applications - PMC - NIH. (2013-04-03). [Link]

-

Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed. (n.d.). [Link]

-

Human farnesyl pyrophosphate synthase inhibition by nitrogen bisphosphonates: a 3D-QSAR study - PubMed. (2013-08-24). [Link]

-

Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - NIH. (2016-06-20). [Link]

-

Evaluation of ImageJ for Relative Bone Density Measurement and Clinical Application. (n.d.). [Link]

-

A. Effect of neridronate on serum C-telopeptide of collagen type I (CTX) - ResearchGate. (n.d.). [Link]

-

Long-term effects of neridronate on human osteoblastic cell cultures - PubMed. (n.d.). [Link]

-

Study Details | NCT01140321 | Efficacy and Safety of Neridronate (Nerixia®)to Treat Osteoporosis in Patients With TM and TI | ClinicalTrials.gov. (n.d.). [Link]

-

Effect of neridronate in osteopenic patients after heart, liver or lung transplant: a multicenter, randomized, double-blind, placebo-controlled study. | Read by QxMD. (n.d.). [Link]

-

Effect of neridronate in osteopenic patients after heart, liver or lung transplant: a multicenter, randomized, double-blind, placebo-controlled study - PubMed. (n.d.). [Link]

Sources

- 1. Clinical development of neridronate: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Long-term effects of neridronate on human osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. Effect of neridronate in osteopenic patients after heart, liver or lung transplant: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. crps-treatment.com [crps-treatment.com]

Preclinical Evaluation of Neridronate Sodium in Bone Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Neridronate Sodium

Neridronate, a nitrogen-containing bisphosphonate, represents a significant therapeutic agent in the management of metabolic bone diseases, including osteoporosis and Paget's disease.[1][2] Its potent anti-resorptive properties necessitate a rigorous and well-defined preclinical evaluation to fully characterize its efficacy and mechanism of action before clinical application. This guide provides a comprehensive framework for the preclinical assessment of this compound, focusing on the core in vitro and in vivo methodologies that form the foundation of its pharmacological profile. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of robust and translatable data.

Part 1: Pharmacological Profile and Core Mechanism of Action

A foundational understanding of neridronate's molecular interactions is critical for designing meaningful preclinical studies. The primary mechanism of all nitrogen-containing bisphosphonates is the targeted inhibition of osteoclast function.[3]

High-Affinity Binding to Bone Mineral

Like other bisphosphonates, neridronate possesses a P-C-P (phosphorus-carbon-phosphorus) structure, which gives it a strong and selective affinity for hydroxyapatite, the primary mineral component of bone.[1] This chemical property is the cornerstone of its targeted action, ensuring the drug preferentially localizes and accumulates at sites of active bone remodeling where osteoclasts are abundant.[4]

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Once internalized by osteoclasts during the resorption process, neridronate targets a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS).[1][5] By inhibiting FPPS, neridronate prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5] The disruption of this process has two major consequences for the osteoclast:

-

Cytoskeletal Disorganization: Proper function of the osteoclast's ruffled border, which is essential for bone resorption, is compromised.

-

Induction of Apoptosis: The disruption of vital intracellular signaling pathways leads to programmed cell death (apoptosis) of the osteoclast.[4][6]

This dual-action—inhibiting function and inducing cell death—results in a potent suppression of bone resorption, which is the primary therapeutic effect of neridronate.[3][4]

Figure 2: Standard experimental workflow for an OVX rodent study.

Part 4: Key Preclinical Endpoints and Analysis

A multi-faceted approach to endpoint analysis is required to build a comprehensive picture of neridronate's efficacy.

Micro-Computed Tomography (µCT) Analysis

µCT is a high-resolution imaging technique that provides detailed, three-dimensional quantitative data on bone microarchitecture. [7][8]It is the most critical tool for assessing structural changes in response to treatment. Analysis is typically performed on the trabecular bone of the proximal tibia or distal femur, and the cortical bone of the femoral mid-shaft. [8] Table 1: Key µCT Parameters for Trabecular Bone Assessment

| Parameter | Description | Expected Change in OVX | Expected Effect of Neridronate |

| BV/TV (%) | Bone Volume / Total Volume | ↓ | ↑ (or prevents decrease) |

| Tb.N (1/mm) | Trabecular Number | ↓ | ↑ (or prevents decrease) |

| Tb.Th (mm) | Trabecular Thickness | ↓ | ↑ (or prevents decrease) |

| Tb.Sp (mm) | Trabecular Separation | ↑ | ↓ (or prevents increase) |

| Conn.D (1/mm³) | Connectivity Density | ↓ | ↑ (or prevents decrease) |

Data adapted from studies on OVX-induced bone loss.[9][10]

Biomechanical Testing

While µCT reveals structural integrity, biomechanical testing provides the ultimate functional assessment of bone strength. [11][12]The most common method for rodent long bones is the three-point bending test. [11] Protocol: Three-Point Bending Test

-

Sample Preparation: Isolate the femur and remove all soft tissue. Store in saline-soaked gauze at -20°C until testing.

-

Test Setup: Place the bone on two supports (lower pins) in a materials testing machine. Apply a load to the mid-point of the bone with a third, upper loading pin at a constant rate of displacement.

-

Data Acquisition: Record the load (force) and displacement until the bone fractures.

-

Key Parameters:

-

Ultimate Load (N): The maximum force the bone can withstand before fracturing. This is a measure of overall bone strength.

-

Stiffness (N/mm): The slope of the linear (elastic) portion of the load-displacement curve. This represents the bone's resistance to deformation.

-

Work-to-Fracture (mJ): The area under the load-displacement curve, representing the total energy absorbed by the bone before fracture.

-

-

Interpretation: Neridronate treatment is expected to significantly increase the ultimate load and stiffness of bones from OVX animals compared to the vehicle-treated group, demonstrating a preservation or improvement of bone mechanical properties. [11][13]

Bone Histomorphometry

Histomorphometry provides cellular-level insights into the state of bone turnover. [14]This involves embedding undecalcified bone in plastic, sectioning, and staining to visualize bone cells and surfaces.

-

TRAP Staining: Identifies and allows for the quantification of osteoclasts (e.g., Osteoclast Number/Bone Surface, N.Oc/BS). Neridronate should significantly reduce this parameter.

-

Dynamic Histomorphometry: Involves the administration of two different fluorescent labels (e.g., calcein and alizarin) at specific time points before sacrifice. The distance between these labels allows for the calculation of the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS), providing a dynamic measure of osteoblast activity. A coupled decrease in these parameters is expected with anti-resorptive therapy. [14]

Conclusion: Synthesizing a Preclinical Profile

The preclinical evaluation of this compound is a systematic process that builds from the molecular to the whole-organism level. Robust in vitro data confirming its potent and selective inhibition of osteoclast function provides the mechanistic rationale for in vivo studies. The OVX rodent model serves as the pivotal platform to demonstrate that this cellular activity translates into a tangible therapeutic benefit: the preservation of bone mass, the maintenance of a healthy microarchitecture, and the assurance of mechanical strength. By integrating these methodologies, researchers can construct a comprehensive and scientifically rigorous data package that validates the therapeutic potential of neridronate for the treatment of metabolic bone diseases.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Gaudio, A., et al. (2022). The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. National Institutes of Health.

- CRPS/RSD Treatment Center. (n.d.). Neridronate Treatment for CRPS/RSD.

- Probst, A., et al. (2018). Whole bone testing in small animals: systematic characterization of the mechanical properties of different rodent bones available for rat fracture models. National Institutes of Health.

- Patsnap Synapse. (2024, June 14). What is this compound used for?

- Jepsen, K.J., et al. (n.d.). Small Animal Bone Biomechanics. National Institutes of Health.

- Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. (2001). [To select and measure the biomechanical properties of bone of rat]. PubMed.

- Jepsen, K.J., et al. (n.d.). Establishing Biomechanical Mechanisms in Mouse Models: Practical Guidelines for Systematically Evaluating Phenotypic Changes in the Diaphyses of Long Bones. PubMed Central.

- Journal of Medical and Biological Engineering. (2016). Trabecular bone morphological analysis for preclinical osteoporosis application using micro computed tomography scanner. National Yang Ming Chiao Tung University Academic Hub.

- Kubicek, M. (n.d.). Preclinical Imaging and Biological Irradiation in Micro Ct Bone Analysis and Research. Kubicek.

- ResearchGate. (n.d.). Trabecular Bone Morphological Analysis for Preclinical Osteoporosis Application Using Micro Computed Tomography Scanner | Request PDF.

- Creative Biolabs. (n.d.). Ovariectomy (OVX) induced Osteoporosis in Rats.

- Campbell, G.M., & Sophocleous, A. (2014). Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies. National Institutes of Health.

- Hughes, D.E., et al. (1995). Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo. Journal of Bone and Mineral Research.

- Kalu, D.N. (n.d.). The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women. PubMed Central.

- Väänänen, H.K., et al. (n.d.). Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay. PubMed Central.

- Pharmatest Services. (n.d.). In vitro assays, osteoclasts.

- Kianian, F., et al. (n.d.). Ovariectomized rat model of osteoporosis: a practical guide. PubMed Central.

- ResearchGate. (n.d.). Neridronic acid for the treatment of bone metabolic diseases | Request PDF.

- Seeliger, C., et al. (n.d.). Prevention of bone loss in ovariectomized rats by combined treatment with risedronate and 1alpha,25-dihydroxyvitamin D3. PubMed.

- Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models.

- Bellido, T., & Plotkin, L.I. (n.d.). Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability. ScienceDirect.

- Tsoumanis, A., et al. (n.d.). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. National Institutes of Health.

- Chavassieux, P., et al. (n.d.). Bone histomorphometric evaluation of pamidronate treatment in clinically manifest osteoporosis. PubMed.

Sources

- 1. The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo / Journal of Bone and Mineral Research, 1995 [sci-hub.ru]

- 7. Preclinical Imaging and Biological Irradiation in Micro Ct Bone Analysis and Research [raycisionglobal.com]

- 8. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. Whole bone testing in small animals: systematic characterization of the mechanical properties of different rodent bones available for rat fracture models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing Biomechanical Mechanisms in Mouse Models: Practical Guidelines for Systematically Evaluating Phenotypic Changes in the Diaphyses of Long Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [To select and measure the biomechanical properties of bone of rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bone histomorphometric evaluation of pamidronate treatment in clinically manifest osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Neridronate sodium's role in farnesyl pyrophosphate synthase inhibition

An In-depth Technical Guide to Neridronate Sodium's Role in Farnesyl Pyrophosphate Synthase Inhibition

Authored by: A Senior Application Scientist

In the landscape of metabolic bone diseases, the intricate molecular ballet that governs bone remodeling is a critical area of study. At the heart of this process lies the osteoclast, a cell type singularly responsible for bone resorption. The discovery and development of bisphosphonates have revolutionized the treatment of pathologies characterized by excessive osteoclast activity. Among these, the nitrogen-containing bisphosphonates (N-BPs) represent a class of highly potent agents with a specific and elegant mechanism of action. This guide provides a deep dive into the molecular workings of this compound, a prominent N-BP, focusing on its pivotal role as an inhibitor of farnesyl pyrophosphate synthase (FPPS). We will explore the causality behind its therapeutic effects, from enzymatic inhibition to cellular consequences and clinical applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Mevalonate Pathway: A Critical Hub in Osteoclast Biology

To comprehend the action of neridronate, one must first appreciate the biochemical pathway it targets: the mevalonate pathway.[1][2] This essential metabolic route is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoid compounds.[3] In osteoclasts, two of these isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) , are of paramount importance.

These molecules serve as lipid attachments for small GTP-binding proteins (GTPases) like Ras, Rho, and Rac in a post-translational modification process known as prenylation .[4][5] Prenylation is critical for the proper localization and function of these GTPases, anchoring them to the cell membrane where they regulate a host of vital cellular processes in the osteoclast, including:

-

Cytoskeletal organization: Formation of the "ruffled border," a specialized, convoluted cell membrane structure essential for bone resorption.

-

Vesicular trafficking: The transport of enzymes and protons required to dissolve bone mineral and degrade the bone matrix.

-

Cell survival and apoptosis: Regulation of signaling cascades that control the osteoclast's lifespan.[6]

Disruption of the mevalonate pathway, therefore, strikes at the very core of osteoclast function and survival.[4][7]

Farnesyl Pyrophosphate Synthase (FPPS): The Molecular Target

The key enzyme that neridronate targets within the mevalonate pathway is farnesyl pyrophosphate synthase (FPPS) .[3][8] FPPS is a crucial branch-point enzyme that catalyzes two sequential condensation reactions:

-

The conversion of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) into geranyl pyrophosphate (GPP).[9][10]

-

The subsequent reaction of GPP with another molecule of IPP to form FPP.[9][10]

FPP can then be further converted to GGPP or used for the synthesis of other essential molecules.[11]

The Direct Inhibition of FPPS by Neridronate

Neridronate, like other N-BPs, is a structural analog of pyrophosphate.[12] This chemical similarity allows it to bind with high affinity to hydroxyapatite in the bone matrix.[7] When osteoclasts begin to resorb bone, the acidic microenvironment dissolves the mineral, releasing neridronate, which is then internalized by the osteoclast.

Once inside the cell, neridronate's mechanism is highly specific. The nitrogen atom within its side chain is crucial for its potent inhibitory activity.[8] It binds to the active site of FPPS, specifically the GPP binding pocket, effectively blocking the enzyme from catalyzing the formation of FPP.[5][13] This leads to a shutdown in the supply of both FPP and GGPP.

The consequences of this enzymatic blockade are profound and directly lead to the therapeutic effects of the drug:

-

Inhibition of Prenylation: Without FPP and GGPP, small GTPases cannot be prenylated.[4]

-

Loss of Osteoclast Function: Unprenylated GTPases cannot anchor to the cell membrane, leading to the disruption and loss of the ruffled border. This incapacitates the osteoclast, halting bone resorption.[14]

-

Induction of Apoptosis: The disruption of these critical signaling pathways triggers programmed cell death (apoptosis) in the osteoclasts, leading to a reduction in their numbers.[7][15]

Experimental Protocols for Assessing Neridronate's Efficacy

The validation of neridronate's mechanism of action relies on a series of well-established in vitro and cellular assays. These protocols form a self-validating system, where the results from enzymatic assays are expected to correlate with outcomes in cellular function assays.

In Vitro FPPS Inhibition Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of FPPS and its inhibition by compounds like neridronate. The principle is to quantify the incorporation of a radiolabeled substrate ([14C]IPP) into the product (FPP).

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human FPPS is expressed and purified.[13] Its concentration and purity are confirmed via standard protein quantification methods (e.g., Bradford assay) and SDS-PAGE.

-

Reaction Mixture Preparation: A master mix is prepared in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT). The mix contains the substrates GPP and radiolabeled [14C]IPP.

-

Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer. A vehicle control (buffer only) is also prepared.

-

Assay Execution:

-

To each well of a 96-well plate, add the neridronate dilution or vehicle control.

-

Add the purified FPPS enzyme and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrate master mix.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

-

Reaction Quenching & Product Extraction:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled FPP product using an organic solvent (e.g., butanol or hexane). The charged, unreacted [14C]IPP substrate will remain in the aqueous phase.

-

-

Quantification:

-

An aliquot of the organic phase is transferred to a scintillation vial containing scintillation cocktail.

-

Radioactivity is measured using a scintillation counter.[16]

-

-

Data Analysis: The counts per minute (CPM) are plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value (the concentration of neridronate required to inhibit 50% of FPPS activity).

Cellular Assay: Osteoclast-Mediated Bone Resorption

This assay provides a functional readout of neridronate's effect on the primary target cell.

Step-by-Step Methodology:

-

Cell Culture: Osteoclast precursors (e.g., murine bone marrow macrophages) are cultured on a bone-mimicking substrate (e.g., dentin slices or calcium phosphate-coated plates).

-

Differentiation: The cells are treated with cytokines (M-CSF and RANKL) to induce differentiation into mature, multinucleated osteoclasts over several days.

-

Treatment: Mature osteoclasts are treated with a range of neridronate concentrations for 24-48 hours.

-

Resorption Analysis:

-

Cells are removed from the substrate (e.g., with sonication or bleach).

-

The substrate is stained (e.g., with toluidine blue) to visualize the resorption pits.

-

The number and area of the pits are quantified using microscopy and image analysis software.

-

-

Data Analysis: The total resorption area is calculated for each treatment condition and compared to the vehicle control to determine the dose-dependent inhibition of osteoclast function.

Quantitative Data and Clinical Significance

The high potency of neridronate is reflected in its low IC50 value against FPPS. While specific values can vary between studies, N-BPs consistently demonstrate potent inhibition in the nanomolar range.

| Parameter | Description | Significance |

| FPPS IC50 | Concentration of neridronate causing 50% inhibition of FPPS activity. | A low IC50 value indicates high potency at the molecular target. N-BPs are significantly more potent than non-nitrogen-containing bisphosphonates.[15][17] |

| Bone Resorption EC50 | Concentration of neridronate causing 50% inhibition of osteoclast resorption in cellular assays. | Demonstrates the drug's efficacy in a functional, cell-based context. This value should correlate with the FPPS IC50. |

The direct consequence of this potent, targeted inhibition is neridronate's clinical efficacy in a range of musculoskeletal disorders.[12][18]

-

Osteoporosis: By inhibiting osteoclast-mediated bone resorption, neridronate helps to shift the balance of bone remodeling towards bone formation, leading to significant increases in bone mineral density (BMD) and a reduction in fracture risk.[19][20]

-

Osteogenesis Imperfecta (OI): In this genetic disorder characterized by brittle bones, neridronate reduces the abnormally high rate of bone turnover, which can increase bone mass and decrease fracture incidence in both children and adults.[21][22][23][24]

-

Paget's Disease of Bone: Neridronate is effective in normalizing the chaotic and accelerated bone remodeling that characterizes this disease.[25]

-

Complex Regional Pain Syndrome (CRPS): While the mechanism is less direct, it is hypothesized that the localized, abnormal bone turnover in CRPS contributes to the pain and inflammation. By inhibiting osteoclast activity, neridronate is thought to reduce this pathological process, leading to significant pain relief and functional improvement.[26][27][28]

Conclusion and Future Perspectives

This compound exemplifies the success of targeted drug design. Its role as a potent inhibitor of farnesyl pyrophosphate synthase provides a clear and direct mechanistic link between molecular action and therapeutic outcome. By disrupting the mevalonate pathway, neridronate effectively incapacitates and eliminates the cells responsible for pathological bone loss, offering a powerful tool for managing a variety of debilitating musculoskeletal disorders.

Future research may continue to explore the pleiotropic effects of FPPS inhibition. Given the importance of the mevalonate pathway in various cell types, investigating the potential anti-inflammatory and anti-tumor effects of neridronate could open new avenues for its therapeutic application.[14] Furthermore, optimizing delivery systems and dosing regimens to maximize efficacy while minimizing potential long-term side effects remains an active area of investigation in the broader field of bisphosphonate therapy.

References

-

Varenna, M., Adami, S., Rossini, M., et al. (2013). Treatment of complex regional pain syndrome type I with neridronate: a randomized, double-blind, placebo-controlled study. Rheumatology, 52(3), 534-542. [Link]

- Neridronate Treatment for CRPS/RSD. (n.d.). crps-treatment.com.

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

-

Gatti, D., Rossini, M., Viapiana, O., et al. (2005). Intravenous neridronate in adults with osteogenesis imperfecta. Journal of Bone and Mineral Research, 20(5), 758-763. [Link]

-

Adami, S., Gatti, D., Colapietro, F., et al. (2003). Intravenous neridronate in children with osteogenesis imperfecta: a randomized controlled study. The Journal of Bone and Mineral Research, 18(1), 126-130. [Link]

-

Gatti, D., Rossini, M., Viapiana, O., et al. (2005). Intravenous Neridronate in Adults With Osteogenesis Imperfecta*. Journal of Bone and Mineral Research. [Link]

-

Varenna, M., Adami, S., Rossini, M., et al. (2013). Treatment of complex regional pain syndrome type I with neridronate: a randomized, double-blind, placebo-controlled study. PubMed. [Link]

-

Healio. (2017). Neridronic acid safe, effective in children with osteogenesis imperfecta. Healio. [Link]

-

Varenna, M., Adami, S., Rossini, M., et al. (2013). Treatment of complex regional pain syndrome type I with neridronate: a randomized, double-blind, placebo-controlled study. Rheumatology, 52(3), 534-542. [Link]

-

ResearchGate. (n.d.). Role of mevalonate pathway in osteoclastogenesis and osteoblastogenesis. ResearchGate. [Link]

-

The CRPS Network. (2021). 5 New Treatments For CRPS Pain And Symptom Management. thecrpsnetwork.com. [Link]

-

Kentuckiana Integrative Medicine. (n.d.). Ketamine & Neridronate Treatment For Complex Regional Pain Syndrome (CRPS). Kentuckiana Integrative Medicine. [Link]

-

Iolascon, G., & Moretti, A. (2022). The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. International Journal of Molecular Sciences, 23(13), 6927. [Link]

-

Singh, N., et al. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. New Biotechnology, 30(2), 114-123. [Link]

-

Liu, Y., et al. (2022). The role of neridronate in the management of osteoporosis: A meta-analysis. Advances in Clinical and Experimental Medicine, 31(5), 549-557. [Link]

-

Liu, Y., et al. (2022). The role of neridronate in the management of osteoporosis: A meta-analysis. PubMed. [Link]

-

Porporato, C., et al. (2023). The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review. International Journal of Molecular Sciences, 24(13), 10580. [Link]

-

Fisher, J. E., et al. (1999). Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proceedings of the National Academy of Sciences, 96(1), 133-138. [Link]

-

Das, A., & Nakamura, H. (2021). Regulation of Osteoclast Differentiation and Activity by Lipid Metabolism. International Journal of Molecular Sciences, 22(19), 10455. [Link]

-

Varenna, M., & Zucchi, F. (2013). Clinical development of neridronate: potential for new applications. Therapeutics and Clinical Risk Management, 9, 139-150. [Link]

-

Clinical Research News. (n.d.). This compound – Application in Therapy and Current Clinical Research. clinicalresearchnewsonline.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Bisphosphonate. StatPearls. [Link]

-

Ben-Shabat, S., et al. (2006). Differentiating the Mechanisms of Antiresorptive Action of Nitrogen Containing Bisphosphonates. Journal of Cellular Biochemistry, 98(3), 649-658. [Link]

-

Wikipedia. (n.d.). Bisphosphonate. Wikipedia. [Link]

-

ClinicalTrials.gov. (n.d.). Efficacy and Safety of Neridronate (Nerixia®)to Treat Osteoporosis in Patients With TM and TI. ClinicalTrials.gov. [Link]

-

Mo, H., & Yeganeh, A. (2012). Mevalonate-suppressive dietary isoprenoids for bone health. The Journal of Nutritional Biochemistry, 23(12), 1543-1551. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Neridronic acid? Patsnap. [Link]

-

Zhang, Y., et al. (2024). Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis. Medicine, 103(23), e38287. [Link]

-

ResearchGate. (n.d.). The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. ResearchGate. [Link]

- Thermo Fisher Scientific. (n.d.).

-

Pharmacology Lectures. (2024, May 30). 【Bisphosphonates】Pharmacology : Mechanism of Action Simply Explained [Video]. YouTube. [Link]

-

Proteopedia. (2023). Farnesyl diphosphate synthase. Proteopedia. [Link]

-

Arró, M., Manzano, D., & Ferrer, A. (2014). Farnesyl diphosphate synthase assay. Methods in Molecular Biology, 1153, 41-53. [Link]

- SciSpace. (n.d.). Long-term effects of neridronate on human osteoblastic cell cultures. SciSpace.

-

Iolascon, G., & Moretti, A. (2022). The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. International Journal of Molecular Sciences, 23(13), 6927. [Link]

-

UniProt. (n.d.). FDPS - Farnesyl pyrophosphate synthase - Homo sapiens (Human). UniProt. [Link]

-

RCSB PDB. (1997). 1UBX: STRUCTURE OF FARNESYL PYROPHOSPHATE SYNTHETASE. RCSB PDB. [Link]

-

UniProt. (n.d.). FDPS - Farnesyl pyrophosphate synthase - Homo sapiens (Human). UniProt. [Link]

-

International Association for the Study of Pain (IASP). (2022). The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain. IASP. [Link]

-

Kavanagh, K. L., et al. (2006). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal, 273(10), 2285-2294. [Link]

-

Stagni, S., et al. (2006). Long-term effects of neridronate on human osteoblastic cell cultures. Calcified Tissue International, 78(3), 173-180. [Link]

-

Reiss, Y., et al. (1992). Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology. Analytical Biochemistry, 200(2), 295-301. [Link]

-

Vrije Universiteit Amsterdam. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. research.vu.nl. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Osteoclast Differentiation and Activity by Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Neridronic acid? [synapse.patsnap.com]

- 6. pnas.org [pnas.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crps-treatment.com [crps-treatment.com]

- 15. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differentiating the mechanisms of antiresorptive action of nitrogen containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Rationale for Using Neridronate in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain [mdpi.com]

- 19. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 20. The role of neridronate in the management of osteoporosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intravenous neridronate in adults with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intravenous neridronate in children with osteogenesis imperfecta: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Neridronic acid safe, effective in children with osteogenesis imperfecta [healio.com]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. Intramuscular neridronate for the treatment of complex regional pain syndrome type 1: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Treatment of complex regional pain syndrome type I with neridronate: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

The Cellular Odyssey of Neridronate Sodium: An In-depth Technical Guide to Uptake and Intracellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the cellular and molecular journey of neridronate sodium, a potent nitrogen-containing bisphosphonate (N-BP). Moving beyond a simplistic description of its mechanism, we delve into the intricate processes of its cellular uptake, intracellular trafficking, and the downstream consequences that culminate in its therapeutic effects. This document is designed to equip researchers and drug development professionals with a deep understanding of neridronate's cellular pharmacology, fostering informed experimental design and innovative therapeutic strategies.

The Initial Encounter: Cellular Entry of Neridronate

The journey of neridronate begins with its delivery to the bone matrix, where it exhibits a high affinity for hydroxyapatite, the primary mineral component of bone.[1][2][3] This strong binding ensures its localization and concentration at sites of active bone remodeling.[1][2][3] The principal cellular players in the neridronate story are the osteoclasts, the primary mediators of bone resorption.

The Gateway: Fluid-Phase Endocytosis

The primary mechanism for the cellular uptake of neridronate by osteoclasts is fluid-phase endocytosis.[4][5][6] During the process of bone resorption, osteoclasts create an acidic microenvironment that dissolves the bone mineral, releasing the bound neridronate. The drug is then internalized into endocytic vesicles as the osteoclast engulfs the extracellular fluid containing the dissolved bone matrix.

The Question of Transporters: A Potential Secondary Route

While fluid-phase endocytosis is the established primary route, the potential involvement of membrane transporters in bisphosphonate uptake warrants consideration. The structural similarity of bisphosphonates to pyrophosphate suggests a possible interaction with phosphate transporters. The SLC20 and SLC34 families of sodium-dependent phosphate transporters are crucial for cellular phosphate homeostasis.[7][8][9][10][11] However, direct evidence for the significant involvement of these transporters in the cellular uptake of neridronate is currently limited, and it is generally accepted that endocytosis is the predominant pathway for osteoclasts.

The Intracellular Maze: Trafficking to the Cytosol

Once inside the osteoclast within an endocytic vesicle, neridronate must traverse the vesicular membrane to reach its cytosolic target. This is a critical step, as the drug is ineffective within the confines of the endolysosomal system.

The Lysosomal Escape: The Crucial Role of the SLC37A3/ATRAID Complex